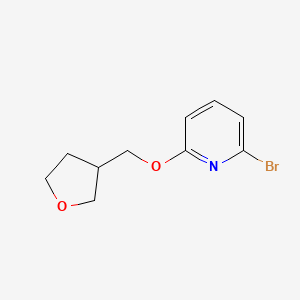![molecular formula C32H52N6O8S B13861633 (2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is a chemical compound known for its ability to react specifically and quickly with thiols to form mixed disulfides . It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide involves the reaction of biotin with caproylaminocaproylaminocaproyl and N-hydroxysuccinimide. The reaction typically occurs under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and at a controlled temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction leads to the formation of mixed disulfides, which are crucial in various biochemical applications .
Common Reagents and Conditions
The common reagents used in reactions involving N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide include thiols and primary amines. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide are mixed disulfides and amide derivatives. These products are often used in further biochemical and analytical applications .
Applications De Recherche Scientifique
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has a wide range of applications in scientific research:
Mécanisme D'action
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide exerts its effects through the formation of covalent bonds with thiol groups in proteins and peptides. This reaction leads to the formation of stable mixed disulfides, which can be used to label or modify biomolecules. The molecular targets of this compound include various proteins and peptides with accessible thiol groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxysuccinimide (NHS): A widely used reagent for the activation of carboxyl groups in proteins and peptides.
Uniqueness
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides. This property makes it particularly valuable in applications requiring the selective labeling or modification of biomolecules .
Propriétés
Formule moléculaire |
C32H52N6O8S |
|---|---|
Poids moléculaire |
680.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate |
InChI |
InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45)/t23-,24-,31-/m0/s1 |
Clé InChI |
UIHQNXWSOQGALQ-MKGJDZFWSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


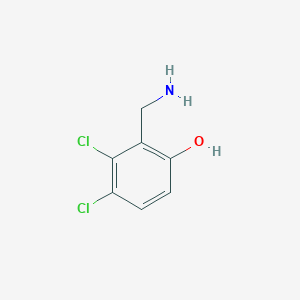
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
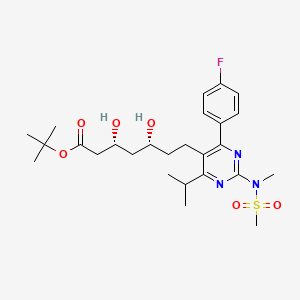
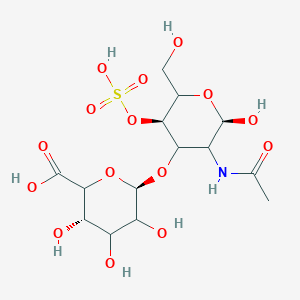
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
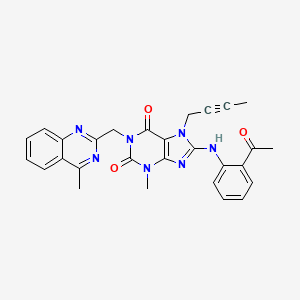
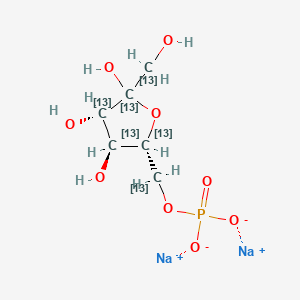
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
